2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the class of isoquinolinones. This compound is characterized by its complex molecular structure, which includes a benzyl group, a chlorobenzyl group, and an isoquinolinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where a benzylamine derivative reacts with an aldehyde to form the isoquinolinone core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the isoquinolinone core reacts with a chlorobenzyl halide under basic conditions.
Formation of the Benzyl Ether: The final step involves the formation of the benzyl ether linkage through an etherification reaction, where the hydroxyl group of the isoquinolinone core reacts with a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinolinone core to its corresponding dihydroisoquinoline derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinolinone derivatives.
Scientific Research Applications
2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorobenzyl group.
5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the benzyl group.
2-benzyl-5-methoxy-3,4-dihydroisoquinolin-1(2H)-one: Contains a methoxy group instead of the chlorobenzyl group.
Uniqueness
2-benzyl-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both benzyl and chlorobenzyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
2-benzyl-5-[(2-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c24-21-11-5-4-9-18(21)16-27-22-12-6-10-20-19(22)13-14-25(23(20)26)15-17-7-2-1-3-8-17/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDWXRDSJIMBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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